Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]acetate
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Overview
Description
Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]acetate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzamido group, a hydroxy group, a trifluoromethyl group, and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]acetate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under controlled conditions.
Benzamido Group Addition: The benzamido group is introduced through an amidation reaction using benzoyl chloride and an amine.
Hydroxy Group Addition: The hydroxy group is typically introduced via a hydroxylation reaction.
Esterification: The final step involves the esterification of the compound with ethyl acetate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]acetate involves its interaction with specific molecular targets. The benzamido group may facilitate binding to proteins or enzymes, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The hydroxy and carbonyl groups may participate in hydrogen bonding and other interactions that modulate the compound’s activity.
Comparison with Similar Compounds
Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]acetate can be compared with other piperidine derivatives such as:
Ethyl 2-[5-amino-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]acetate: Similar structure but with an amino group instead of a benzamido group.
Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-methylpiperidin-1-yl]acetate: Similar structure but with a methyl group instead of a trifluoromethyl group.
The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19F3N2O5 |
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Molecular Weight |
388.34 g/mol |
IUPAC Name |
ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]acetate |
InChI |
InChI=1S/C17H19F3N2O5/c1-2-27-13(23)10-22-15(25)12(8-9-16(22,26)17(18,19)20)21-14(24)11-6-4-3-5-7-11/h3-7,12,26H,2,8-10H2,1H3,(H,21,24) |
InChI Key |
NAWDCYIJQJNDJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=O)C(CCC1(C(F)(F)F)O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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